Bisphenol A diphosphate
Overview
Description
Bisphenol A diphosphate, often referred to as bisphenol A bis(diphenyl phosphate) (BPA-BDPP), is a derivative of bisphenol A (BPA) that is used as a flame retardant in various consumer products, including electronic and plastic items. BPA itself is a key monomer in the production of polycarbonate plastics and epoxy resins, and it has been widely studied due to its estrogenic activity and potential health effects . BPA-BDPP is one of the organophosphorus flame retardants (PFRs) that have been increasingly used following the phase-out of polybrominated diphenyl ethers (PBDEs) .
Synthesis Analysis
The synthesis of BPA-BDPP involves the reaction of bisphenol-A with phosphorus oxychloride and phenol. The process parameters, such as molar ratios, reaction temperature, and catalysts, have been optimized to improve the yield. For instance, using a molar ratio of phosphorus oxychloride to bisphenol-A to phenol of 3:1:4.05, a reaction temperature of 50°C for the first step and 140°C for the second step, and aluminum chloride as a catalyst, yields of up to 88.7% have been achieved . Similarly, bisphenol-A bis(dimethylphenyl phosphate) can be synthesized with a slightly different molar ratio and reaction conditions, achieving a yield of 87.4% .
Molecular Structure Analysis
The molecular structure of BPA-BDPP consists of a bisphenol A core with two diphenyl phosphate groups attached. This structure is crucial for its flame-retardant properties, as the phosphate groups are responsible for its function. The structure of BPA-BDPP has been confirmed using Fourier-transform infrared spectroscopy (FT-IR) .
Chemical Reactions Analysis
BPA-BDPP, as a flame retardant, is involved in chemical reactions during the thermal decomposition of materials. It can interact with other components in the material, such as polycarbonate, to form char and other byproducts that contribute to flame retardancy. The presence of BPA-BDPP in the condensed phase during thermal treatment can lead to the formation of carbonaceous charring and the conversion of phosphorus to various phosphorus-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of BPA-BDPP are influenced by its molecular structure. It is used in consumer products at concentrations ranging from trace amounts to 0.18% w/w, as detected in various products . The tribological characteristics of BPA-BDPP have been studied, showing that it can significantly improve lubrication when used as an additive in polyalkylene glycol and polyurea grease, reducing friction and wear at elevated temperatures . The self-assembly and chemical modifications of BPA on surfaces have also been investigated, revealing that BPA can undergo thermally activated stepwise deprotonation, which affects its interaction with substrates and neighboring molecules .
Scientific Research Applications
Environmental Impact and Toxicity
Acute and Chronic Toxicity with Aquatic Invertebrates and Plants
BPA is utilized primarily in the production of polycarbonate plastic and epoxy resins. Studies on its acute and chronic toxicity have shown effects on various aquatic species, indicating the environmental impact of BPA and potentially its diphosphate derivatives on aquatic ecosystems (Mihaich et al., 2009).
Flame Retardancy in Polymers
Flame Retardancy of Polycarbonate/Acrylonitrile–Butadiene–Styrene Blends
The chemical structure of aryl bisphosphates, including bisphenol A bis(diphenyl phosphate), significantly impacts the flame retardancy of polycarbonate/acrylonitrile–butadiene–styrene blends. These studies explore the mechanism by which these compounds confer flame retardancy, revealing their importance in enhancing material safety in applications requiring fire resistance (Despinasse & Schartel, 2012).
Biodegradation and Environmental Remediation
Biodegradation of Bisphenol-A Polycarbonate Plastic
The microbial degradation of BPA polycarbonate by specific bacterial strains presents a potential avenue for environmental remediation. This research highlights the capability of microbes to reduce BPA pollution, offering insights into sustainable approaches for mitigating the environmental footprint of BPA-based products (Yue et al., 2021).
Endocrine Disruption and Human Health
Endocrine Disruption Potential of BPA Alternatives
The search for safer alternatives to BPA, due to its endocrine-disrupting properties, has led to the evaluation of various compounds, including BPA diphosphate derivatives. These studies are critical for assessing the safety of BPA substitutes and understanding their impacts on human health (den Braver-Sewradj et al., 2020).
Material Science and Engineering
Properties and Applications in Engineering
Research on the synthesis, properties, and applications of BPA diphosphate oligomers in materials science reveals their utility in enhancing the performance and safety of polymers. These studies contribute to the development of advanced materials with improved flame retardancy and mechanical properties (Li et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O8P2/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21/h3-10H,1-2H3,(H2,16,17,18)(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUIXFSZFKWUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Bisphenol A diphosphate | |
CAS RN |
181028-79-5 | |
Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181028795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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